4,8-Dihydroxy-6-methylquinoline-3-carboxylic acid

Description

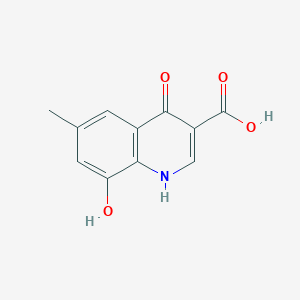

4,8-Dihydroxy-6-methylquinoline-3-carboxylic acid is a quinoline derivative characterized by hydroxyl groups at positions 4 and 8, a methyl group at position 6, and a carboxylic acid moiety at position 3. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, often modulated by substituent patterns .

Properties

IUPAC Name |

8-hydroxy-6-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-5-2-6-9(8(13)3-5)12-4-7(10(6)14)11(15)16/h2-4,13H,1H3,(H,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAGHUQWSWGDBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)NC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668608 | |

| Record name | 8-Hydroxy-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22366-37-6 | |

| Record name | 8-Hydroxy-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dihydroxy-6-methylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters, can be employed to construct the quinoline ring system . Additionally, transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be utilized to introduce functional groups at specific positions on the quinoline ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,8-Dihydroxy-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis. For example, it can undergo oxidation to form quinones or reduction to yield dihydroquinoline derivatives, which are essential in developing pharmaceuticals and agrochemicals.

Reactions and Mechanisms

The compound participates in several chemical reactions:

- Oxidation : Hydroxyl groups can be oxidized to form quinones using agents like potassium permanganate.

- Reduction : It can be reduced with sodium borohydride to produce dihydro derivatives.

- Electrophilic Substitution : This reaction typically requires Lewis acids as catalysts.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that 4,8-Dihydroxy-6-methylquinoline-3-carboxylic acid exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and cancer cell lines. For instance, compounds derived from it have been evaluated for their effectiveness against drug-resistant bacteria .

Immunomodulatory Effects

The compound has been investigated for its ability to enhance immune responses. In animal models, it has shown promise in increasing cell-mediated immunity, which could be beneficial in treating conditions like rheumatoid arthritis and other autoimmune disorders .

Medical Applications

Drug Development

this compound is explored as a scaffold for developing new therapeutic agents. Its structural properties make it suitable for modifications aimed at improving efficacy against neurological disorders such as depression and anxiety. Compounds derived from this structure have been linked to modulating neurotransmission, particularly dopaminergic pathways .

Therapeutic Potential in CNS Disorders

Research highlights its potential use in treating central nervous system (CNS) disorders. For instance, derivatives have shown effectiveness in preclinical models for conditions like Parkinson's disease and Alzheimer's disease by modulating xanthurenic acid activity, which plays a role in neurotransmitter regulation .

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is utilized in developing dyes and pigments due to its vibrant color properties. Its derivatives are also employed in creating high-performance coatings and plastics .

Case Studies

Mechanism of Action

The mechanism of action of 4,8-Dihydroxy-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Features

The table below summarizes structural differences between 4,8-dihydroxy-6-methylquinoline-3-carboxylic acid and related quinoline derivatives:

Physicochemical and Functional Implications

- Hydroxyl vs. Methoxy Groups : The dihydroxy groups in the target compound likely increase hydrophilicity and hydrogen-bonding capacity compared to methoxy-substituted analogs (e.g., ). This could enhance solubility but reduce membrane permeability.

- Thioxo vs. Oxo Groups : The 4-thioxo derivative may exhibit distinct redox behavior and metal-chelating properties compared to oxo or hydroxyl groups.

- Steric Effects : Bulky substituents (e.g., cyclohexene in or pentyl in ) may hinder interactions with biological targets but improve pharmacokinetic profiles.

Biological Activity

4,8-Dihydroxy-6-methylquinoline-3-carboxylic acid (CAS No. 22366-37-6) is a heterocyclic compound characterized by its quinoline backbone, which features hydroxyl groups at the 4th and 8th positions, a methyl group at the 6th position, and a carboxylic acid group at the 3rd position. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Listeria monocytogenes | 25 |

| Bacillus cereus | 50 |

| Salmonella enterica | 75 |

| Shigella sonnei | 100 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Mechanism of Action : The compound may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to modulate neurotransmission and could be beneficial in treating central nervous system disorders such as anxiety and depression .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways associated with disease progression.

- Reactive Oxygen Species (ROS) Modulation : The compound can influence oxidative stress levels within cells, potentially leading to protective effects against cellular damage.

- Interaction with Cellular Targets : It binds to various molecular targets, disrupting critical cellular processes that contribute to disease states .

Study on Antimicrobial Activity

In a recent study published in Phytomedicine, researchers evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The study confirmed its potent activity against resistant strains of bacteria, highlighting its potential in treating infections caused by multidrug-resistant pathogens .

Study on Anticancer Effects

A study conducted by Zhang et al. (2021) explored the anticancer properties of this compound on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers following treatment with varying concentrations of the compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,8-Dihydroxy-6-methylquinoline-3-carboxylic acid, and how can purity be ensured?

- Methodology : Synthesis typically involves multi-step reactions, such as:

Condensation : Reacting a substituted aniline with a β-keto ester under acidic conditions to form the quinoline backbone.

Cyclization : Using polyphosphoric acid (PPA) or Eaton’s reagent to cyclize intermediates.

Hydrolysis : Acidic or basic hydrolysis of ester groups to yield the carboxylic acid moiety.

- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).

- Purity Analysis : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., hydroxyl groups at δ 10–12 ppm; methyl groups at δ 2.1–2.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺).

- Infrared (IR) Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad O-H stretch ~3200 cm⁻¹).

- Elemental Analysis : Validate C, H, N, O content within ±0.4% of theoretical values .

Q. How should stability studies be designed to assess degradation under varying conditions?

- Experimental Design :

- Temperature : Incubate samples at 25°C (ambient), 40°C (accelerated), and 60°C (stress) for 30 days.

- pH : Test stability in buffers (pH 1–13) using HPLC to monitor degradation products.

- Light Exposure : Perform ICH Q1B photostability testing (UV/visible light).

- Key Findings : Hydroxyl and carboxylic acid groups may oxidize under alkaline conditions, requiring inert storage (argon atmosphere, desiccants) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for derivatives be resolved?

- Approach :

2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity (e.g., distinguishing regioisomers).

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF).

X-ray Crystallography : Resolve ambiguous structures via single-crystal diffraction (e.g., confirming hydrogen bonding patterns).

- Case Study : For a methyl-substituted derivative, HMBC correlations clarified the position of the hydroxyl group .

Q. What strategies optimize reaction yields in the presence of competing substituents (e.g., hydroxyl vs. methyl groups)?

- Key Factors :

- Protecting Groups : Use acetyl or tert-butyldimethylsilyl (TBDMS) groups to shield hydroxyl moieties during synthesis.

- Catalysis : Employ Pd/C or Cu(I) catalysts for selective coupling reactions.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

Q. How can researchers design assays to evaluate the antimicrobial activity of derivatives?

- Methodology :

Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hours.

Synergy Studies : Combine with β-lactams or fluoroquinolones to identify potentiation effects.

- Data Interpretation : Compare IC₅₀ values with reference drugs (e.g., ciprofloxacin) and analyze structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.